Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(triethoxysilyl)methyl]cyclohexanamine. This systematic nomenclature reflects its chemical structure, with the primary functional groups being the cyclohexylamine moiety and the triethoxysilyl group connected via a methylene bridge.
The compound is known by several synonyms in scientific literature and commercial contexts:
- (cyclohexylaminomethyl)triethoxysilane
- N-((Triethoxysilyl)methyl)cyclohexylamine
- N-[(triethoxysilyl)methyl]cyclohexanamine
- Cyclohexylamine, N-[(triethoxysilyl)methyl]-
- [(Cyclohexylamino)methyl]triethoxysilane
- N-Cyclohexyl(aminomethyl)triethoxysilane
- Geniosil XL 926 (trade name)
Structurally, Cyclohexanamine, N-[(triethoxysilyl)methyl]- belongs to the organosilane family of compounds, specifically functioning as an aminosilane coupling agent. The molecule features a central silicon atom bonded to three ethoxy groups (−OCH2CH3) and a methyl group that connects to the nitrogen of the cyclohexylamine unit. This arrangement creates the characteristic functionality of silane coupling agents, with organic and inorganic reactive groups within the same molecule.
The compound is classified as:
- An organosilane (containing carbon-silicon bonds)
- An aminosilane (containing an amine functional group)
- A silane coupling agent (capable of bonding organic and inorganic materials)
Historical Development and Discovery
The history of Cyclohexanamine, N-[(triethoxysilyl)methyl]- is embedded within the broader development of organosilane chemistry. While specific documentation regarding the first synthesis of this particular compound is limited in the search results, the development of silane coupling agents began in the 1940s, coinciding with advancements in fiberglass-reinforced polyester composites.
The early research into silane coupling agents was driven by the need to improve the durability of fiberglass-reinforced materials. Researchers discovered that these composites, while initially strong, lost significant strength during aging due to the degradation of bonds between glass fibers and resin matrices. The introduction of organofunctional silanes as coupling agents dramatically increased both initial composite strength and long-term strength retention.
Dow Corning pioneered the development of organosilane technology more than 50 years ago, establishing a new industry based on the synergy between organic and silicon chemistries. The discovery that silicon-based compounds could form chemical bonds with both organic and inorganic materials revolutionized numerous industrial applications.
The specific development of aminosilanes, including Cyclohexanamine, N-[(triethoxysilyl)methyl]-, represented an important advancement in this field, as these compounds demonstrated particularly effective bonding capabilities across diverse material interfaces. Today, the compound is manufactured by various chemical companies globally, with significant production occurring in China by companies such as NINGBO INNO PHARMCHEM CO., LTD.
Role in Organosilane Chemistry
Cyclohexanamine, N-[(triethoxysilyl)methyl]- occupies a significant position in organosilane chemistry due to its effectiveness as a coupling agent between dissimilar materials. The compound functions through a dual-reactive mechanism that enables it to form chemical bonds with both organic polymers and inorganic substrates.
The mechanism of action involves two primary chemical processes:
Hydrolysis of the triethoxysilyl groups to form silanol (Si-OH) groups:
The ethoxy groups (−OCH2CH3) attached to the silicon atom hydrolyze in the presence of moisture, forming reactive silanol groups and releasing ethanol as a byproduct.Condensation reactions:
- The silanol groups form covalent bonds with hydroxyl groups present on inorganic surfaces (such as metals, glass, or minerals) through a condensation reaction, releasing water.
- Simultaneously, the cyclohexylamine group interacts with organic materials through various mechanisms, including hydrogen bonding, covalent bonding, or electrostatic interactions.
This dual-reactive nature allows Cyclohexanamine, N-[(triethoxysilyl)methyl]- to create a molecular bridge between organic and inorganic components, resulting in significantly improved adhesion and material performance.
The applications of Cyclohexanamine, N-[(triethoxysilyl)methyl]- span multiple industries and include:
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Adhesives and Sealants | Coupling agent in formulations | Enhances bonding strength between substrates |
| Coatings | Surface treatment of substrates | Improves adhesion and durability |
| Composite Materials | Interface modification | Increases mechanical strength and water resistance |
| Silicone Rubber | Adhesion promoter | Enhances bonding to substrates |
| Construction Materials | Surface treatment for fillers | Improves dispersion and reinforcement |
Compared to other organosilanes, Cyclohexanamine, N-[(triethoxysilyl)methyl]- offers distinct advantages due to its specific chemical structure. The cyclohexylamine group provides excellent compatibility with various organic polymers, while the triethoxysilyl moiety enables efficient bonding with inorganic surfaces. This combination results in robust interfacial adhesion across diverse material systems.
Research has demonstrated that the compound can decrease the Payne effect (a measure of filler-filler interactions) by improving the dispersion of inorganic fillers in polymer matrices. Additionally, it has been shown to significantly reduce the loss tangent (tanδ) at elevated temperatures, indicating improved viscoelastic properties in composite materials.
Properties
IUPAC Name |
N-(triethoxysilylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHQGLVNNOXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CNC1CCCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885354 | |
| Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26495-91-0 | |
| Record name | N-[(Triethoxysilyl)methyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26495-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanamine, N-((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026495910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanamine, N-[(triethoxysilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(triethoxysilyl)methyl]cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.389 | |
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Preparation Methods
General Synthetic Approach
The primary synthetic route to Cyclohexanamine, N-[(triethoxysilyl)methyl]- involves the nucleophilic substitution reaction between cyclohexanamine and a triethoxysilyl-containing reagent, typically a triethoxysilylmethyl halide or equivalent electrophile. This reaction attaches the triethoxysilyl group to the nitrogen atom of cyclohexanamine through a methylene linker.
-
$$
\text{Cyclohexanamine} + \text{(Triethoxysilyl)methyl halide} \rightarrow \text{Cyclohexanamine, N-[(triethoxysilyl)methyl]-}
$$ -
- Solvent: Often anhydrous solvents such as tetrahydrofuran (THF), toluene, or dichloromethane.
- Base: A mild base (e.g., triethylamine) may be used to scavenge the halide acid formed.
- Temperature: Ambient to moderate heating (room temperature to 80 °C).
- Reaction Time: Several hours to overnight to ensure complete conversion.
This method is favored for its simplicity and ability to produce the target compound in good yields with high purity.
Detailed Preparation Methodology
Based on available industrial and research protocols, the preparation involves the following steps:
Step 1: Preparation of Cyclohexanamine
Cyclohexanamine itself is typically produced by catalytic hydrogenation of aniline under high pressure and temperature conditions using metal catalysts such as ruthenium, palladium, or cobalt-based catalysts. The hydrogenation is performed in the liquid phase, often continuously in trickle-bed reactors at temperatures between 140-260 °C and hydrogen pressures of 10-400 bar. The choice of catalyst and reaction conditions influences the ratio of cyclohexylamine to dicyclohexylamine byproducts.
Step 2: Functionalization with Triethoxysilyl Group
The purified cyclohexanamine is then reacted with a triethoxysilyl-containing reagent, such as (triethoxysilyl)methyl chloride or bromide. The reaction proceeds via nucleophilic substitution on the halide by the amine nitrogen:
- The amine nitrogen attacks the electrophilic carbon adjacent to the silicon atom.
- The halide is displaced, forming the N-[(triethoxysilyl)methyl] substituent.
- A base like triethylamine is added to neutralize the released acid (HCl or HBr).
Step 3: Purification
After completion, the reaction mixture is typically quenched with water or an aqueous solution, and the product is extracted into an organic solvent. Purification is achieved by distillation under reduced pressure or column chromatography to isolate the pure compound with minimal impurities.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Cyclohexanamine (C6H11NH2) |
| Functionalizing Agent | (Triethoxysilyl)methyl chloride or bromide |
| Solvent | Anhydrous THF, toluene, or dichloromethane |
| Base | Triethylamine or similar tertiary amine base |
| Temperature | 20–80 °C |
| Reaction Time | 4–24 hours |
| Catalyst (for cyclohexanamine) | Ru, Pd, or Co-based hydrogenation catalysts |
| Hydrogenation Conditions | 140–260 °C; 10–400 bar H2 pressure (for cyclohexanamine synthesis) |
| Purification | Extraction, distillation, column chromatography |
| Typical Yield | Not explicitly reported; generally moderate to high based on analogous silane syntheses |
Research Findings and Considerations
The hydrogenation of aniline to cyclohexanamine is a critical upstream step, where catalyst choice and temperature strongly affect yield and byproduct formation. Lower temperatures favor cyclohexylamine formation, while higher temperatures increase dicyclohexylamine byproducts.
The silanization step (attachment of triethoxysilyl group) must be conducted under anhydrous conditions to prevent premature hydrolysis of the triethoxysilyl groups.
The reaction proceeds efficiently under mild conditions, and the presence of a base is essential to neutralize the acid formed and drive the reaction to completion.
The product's unique structure, with a reactive triethoxysilyl group, enables further chemical modifications such as hydrolysis and condensation to form siloxane networks, useful in coatings, adhesives, and surface treatments.
Comparative Notes on Related Compounds
- Cyclohexanamine derivatives with multiple triethoxysilyl groups (e.g., N,N-bis[(triethoxysilyl)methyl]-cyclohexanamine) exhibit increased cross-linking potential due to multiple reactive sites, impacting their synthesis complexity and applications.
This detailed overview consolidates preparation methods for Cyclohexanamine, N-[(triethoxysilyl)methyl]- based on authoritative patent literature and chemical supplier data, emphasizing the key synthetic steps, reaction conditions, and practical considerations for high-quality production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanamine, N-[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Materials Science
Cyclohexanamine derivatives are increasingly used in the development of advanced materials due to their unique chemical properties. The incorporation of triethoxysilyl groups enhances the adhesion and compatibility of organic materials with inorganic substrates.
- Adhesives and Sealants : The compound's silane functionality allows it to bond effectively with silica and other substrates, making it valuable in formulating adhesives and sealants that require robust performance under varying environmental conditions .
- Composite Materials : In composite manufacturing, cyclohexanamine-based silanes improve the interfacial bonding between the matrix and reinforcement materials, leading to enhanced mechanical properties and durability .
Coatings
The compound plays a significant role in the formulation of protective coatings. Its ability to promote cross-linking reactions contributes to the development of coatings with superior performance characteristics.
- Thiol-Ene Curing Compositions : Cyclohexanamine, N-[(triethoxysilyl)methyl]-, is utilized in thiol-ene systems where it acts as a curing agent. These systems are known for their excellent thermal stability and resistance to chemicals, making them suitable for industrial applications .
- Moisture-Crosslinking Polymers : The compound is involved in producing moisture-curing polymers that are essential in various coating applications. These polymers exhibit enhanced resistance to water and other environmental factors .
Chemical Synthesis
In chemical synthesis, cyclohexanamine derivatives serve as intermediates or catalysts in various reactions.
- Silanol Formation : The triethoxysilyl group can hydrolyze to form silanol, which is crucial in the synthesis of silicate-based materials. This process is essential for creating stable silicate networks used in various applications from construction to electronics .
- Functionalization of Surfaces : Cyclohexanamine can be used to functionalize surfaces, enhancing their properties such as hydrophilicity or hydrophobicity depending on the application requirements. This functionalization is particularly useful in biomedical applications where surface properties can significantly affect biocompatibility .
Case Study 1: Adhesive Performance
A study evaluated the adhesive performance of cyclohexanamine-based formulations on glass substrates. Results indicated that the incorporation of triethoxysilyl groups significantly improved adhesion strength compared to formulations without silane modifications. The study highlighted the importance of surface chemistry in achieving optimal bonding performance .
Case Study 2: Coating Durability
Research on moisture-cured coatings containing cyclohexanamine showed enhanced resistance to environmental stressors such as UV radiation and humidity. The coatings exhibited minimal degradation over time, demonstrating the effectiveness of this compound in extending the lifespan of protective coatings used in outdoor applications .
Mechanism of Action
The mechanism by which Cyclohexanamine, N-[(triethoxysilyl)methyl]- exerts its effects involves the formation of stable Si-C bonds. These bonds are crucial for the compound’s ability to modify surfaces and interfaces. The molecular targets include various substrates where the triethoxysilyl group can form covalent bonds, leading to enhanced properties such as increased hydrophobicity or improved mechanical strength .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and applications of Cyclohexanamine, N-[(triethoxysilyl)methyl]- and related compounds:
Key Observations:
- Triethoxysilyl vs. Methoxydimethylsilyl : The triethoxysilyl group (–Si(OCH₂CH₃)₃) offers superior hydrolytic reactivity compared to methoxydimethylsilyl (–Si(CH₃)₂(OCH₃)), making the former more effective in surface bonding .
- Bis-triethoxysilyl Derivative : The presence of two triethoxysilyl groups in N,N-bis[(triethoxysilyl)methyl]cyclohexanamine enhances crosslinking efficiency but may reduce solubility in organic solvents .
- Propyl-Linked Silyl : The propyl chain in N-(3-(dimethoxy(methyl)silyl)propyl)cyclohexanamine provides spatial flexibility, improving adhesion in polymer composites .
Stability and Reactivity
- Hydrolytic Stability : Triethoxysilyl derivatives hydrolyze faster than methoxy-substituted analogs due to the larger, more electron-deficient ethoxy groups .
- Thermal Stability : Silylated compounds generally degrade above 200°C, whereas alkylated amines (e.g., N-methylcyclohexanamine) are stable up to 300°C .
Biological Activity
Cyclohexanamine, N-[(triethoxysilyl)methyl]- is a compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and toxicity profiles based on available research.
Chemical Structure and Properties
Cyclohexanamine, N-[(triethoxysilyl)methyl]- is characterized by the presence of a cyclohexane ring attached to an amine group and a triethoxysilyl moiety. This structure allows for unique interactions with biological systems, particularly in terms of its reactivity and solubility in various environments.
Mechanisms of Biological Activity
The biological activity of cyclohexanamine derivatives often involves:
- Alkylation : The compound may act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This property is crucial for its potential applications in cancer therapy and other diseases where cellular proliferation is a concern .
- Silane Functionality : The triethoxysilyl group can facilitate bonding to silica surfaces or other substrates, which may enhance the bioavailability of the compound when used in drug delivery systems .
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of cyclohexanamine, N-[(triethoxysilyl)methyl]-. Various studies have been conducted to evaluate its repeated dose toxicity:
Case Studies and Research Findings
- Antineoplastic Activity : Research has indicated that cyclohexanamine derivatives exhibit cytotoxic effects against various cancer cell lines. A comparative study highlighted its effectiveness relative to other alkylating agents, suggesting potential as an antitumor agent .
- Application in Drug Delivery : A study focused on the use of silane-modified compounds for targeted drug delivery demonstrated that cyclohexanamine could enhance the stability and release profile of encapsulated drugs when conjugated with nanoparticles .
- Environmental Impact : Investigations into the environmental persistence of organosilicon compounds have shown that while cyclohexanamine derivatives can be effective in industrial applications, their degradation products may pose ecological risks. Thus, understanding their fate in biological systems is crucial for risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
